Dehydro Ivabradine Dehydro Ivabradine an impurity of Ivabradine
Brand Name: Vulcanchem
CAS No.: 1086026-31-4
VCID: VC21340222
InChI: InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1
SMILES: CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Molecular Formula: C27H34N2O5
Molecular Weight: 466.6 g/mol

Dehydro Ivabradine

CAS No.: 1086026-31-4

Cat. No.: VC21340222

Molecular Formula: C27H34N2O5

Molecular Weight: 466.6 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Dehydro Ivabradine - 1086026-31-4

CAS No. 1086026-31-4
Molecular Formula C27H34N2O5
Molecular Weight 466.6 g/mol
IUPAC Name 3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methyl-methylamino]propyl]-7,8-dimethoxy-1H-3-benzazepin-2-one
Standard InChI InChI=1S/C27H34N2O5/c1-28(17-21-11-20-14-25(33-4)26(34-5)16-22(20)21)8-6-9-29-10-7-18-12-23(31-2)24(32-3)13-19(18)15-27(29)30/h7,10,12-14,16,21H,6,8-9,11,15,17H2,1-5H3/t21-/m1/s1
Standard InChI Key AQSRHFYHXNSUAO-OAQYLSRUSA-N
Isomeric SMILES CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)C[C@H]3CC4=CC(=C(C=C34)OC)OC
SMILES CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC
Canonical SMILES CN(CCCN1C=CC2=CC(=C(C=C2CC1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC

ParameterInformation
Common NameDehydro Ivabradine
CAS Number1086026-31-4
Chemical ClassificationIvabradine derivative
Primary Pharmacological ActionHCN channel inhibitor
Research ApplicationHeart failure and angina studies

Chemical Structure and Properties

Dehydro ivabradine features a modified chemical framework compared to its parent compound ivabradine, which may influence its pharmacokinetic properties and biological activity . The full chemical name of dehydro ivabradine is 3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro . This complex structure contributes to its specific binding properties and selectivity for certain ion channels in cardiac tissue.

The structural characteristics of dehydro ivabradine are fundamental to its function as an HCN channel inhibitor. The presence of specific functional groups within the molecule enables its interaction with target proteins and influences its solubility, stability, and bioavailability. These properties are essential considerations for researchers investigating its potential as a therapeutic agent or as a tool for understanding cardiovascular physiology .

The compound's solubility, stability, and interaction with biological systems are key characteristics that determine its applicability in clinical settings . These properties are critical factors in the development of any potential pharmaceutical applications, as they influence how the compound is absorbed, distributed, metabolized, and eliminated from the body.

Table 2.1: Structural Components of Dehydro Ivabradine

Structural FeatureDescription
Chemical Base3-[3-[[[(7S)-3,4-DiMethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]Methyl]MethylaMino]propyl]-1,3-dihydro
Key Functional GroupsMethoxy groups, amino groups
Structural Difference from IvabradineModified chemical framework
StereochemistryContains (7S) stereocenter

Pharmacological Mechanism

The primary pharmacological mechanism of dehydro ivabradine involves the selective inhibition of HCN channels, particularly HCN4, which are predominantly expressed in the sinoatrial node of the heart . These channels, also known as "funny channels" or If channels, are responsible for the spontaneous depolarization that drives the heart's pacemaker activity. By targeting these specific channels, dehydro ivabradine can potentially influence heart rhythm with a high degree of selectivity.

By inhibiting these channels, dehydro ivabradine can potentially modulate heart rate without significantly affecting other cardiovascular parameters such as contractility or blood pressure. This selective action makes it particularly interesting for conditions where reducing heart rate is beneficial without wanting the additional effects that come with other heart rate-lowering agents such as beta-blockers or calcium channel blockers.

The specificity of dehydro ivabradine for HCN channels contributes to its potential utility in research and possible therapeutic applications. Unlike many other cardiovascular agents that affect multiple aspects of cardiac function, the targeted approach of HCN channel inhibition may offer advantages in certain clinical contexts where selective heart rate reduction is the primary goal .

Table 3.1: Pharmacological Properties of Dehydro Ivabradine

PropertyDescription
Primary TargetHyperpolarization-activated cyclic nucleotide-gated (HCN) channels
Specific Channel SubtypeHCN4 (predominantly)
Mechanism of ActionSelective inhibition of channels
Physiological EffectRegulation of heart rate
Biological SignificanceRole in cardiac pacemaker activity

Research Applications

Dehydro ivabradine is typically utilized in research settings to explore its potential therapeutic effects on conditions such as heart failure and angina . These investigations aim to understand how modulation of heart rate through HCN channel inhibition might provide clinical benefits in these cardiovascular disorders. The compound serves as a valuable tool for researchers investigating the role of heart rate in cardiac pathophysiology and the potential therapeutic benefits of heart rate reduction.

The compound's efficacy, safety profile, and potential side effects are being studied, contributing to the understanding of heart rate modulation as a therapeutic strategy . This research is crucial for determining whether dehydro ivabradine could potentially offer advantages over existing treatments for cardiovascular conditions characterized by elevated heart rates or where heart rate reduction would be beneficial.

Research into dehydro ivabradine contributes to the broader understanding of cardiovascular pharmacology and may lead to the development of improved therapeutic approaches for heart-related conditions. By studying the specific effects of this compound on cardiac function, researchers can gain insights into the fundamental mechanisms of heart rate regulation and identify potential new targets for intervention in cardiovascular disease .

Table 4.1: Research Applications of Dehydro Ivabradine

Application AreaResearch FocusPotential Significance
Heart FailureInvestigation of heart rate reduction effectsPotential improvement in cardiac efficiency and symptoms
AnginaStudy of anti-ischemic effectsPossible reduction in myocardial oxygen demand
Cardiovascular PharmacologyMechanism of HCN channel inhibitionEnhanced understanding of cardiac pacemaker function
Drug DevelopmentExploration as potential therapeutic agentPossible new treatment for cardiac conditions

Comparative Analysis with Ivabradine

As a derivative of ivabradine, dehydro ivabradine shares certain structural and functional similarities with its parent compound but also possesses distinct characteristics. The modified chemical framework of dehydro ivabradine compared to ivabradine may result in differences in pharmacokinetic properties and biological activity . Understanding these similarities and differences is essential for evaluating the potential advantages or limitations of dehydro ivabradine as a research tool or potential therapeutic agent.

Ivabradine itself has been studied for its therapeutic effects against doxorubicin-induced cardiotoxicity in rats. Research has shown that doxorubicin treatment can elevate heart rate, and ivabradine application can significantly reduce these elevated heart rate levels . Such findings provide context for understanding the potential value of HCN channel inhibitors like dehydro ivabradine in cardiovascular pharmacology.

The relationship between dehydro ivabradine and ivabradine highlights the importance of structural modifications in determining pharmacological properties. While both compounds target the same molecular channels, differences in their chemical structures may lead to variations in potency, selectivity, bioavailability, or other clinically relevant parameters . These distinctions are critical for researchers seeking to optimize therapeutic approaches for specific cardiovascular conditions.

Table 5.1: Comparative Analysis of Dehydro Ivabradine and Ivabradine

ParameterDehydro IvabradineIvabradine
Chemical StructureModified framework compared to ivabradine Parent compound
Primary TargetHCN channels, particularly HCN4 HCN channels, particularly HCN4
Research ApplicationsExplored for potential therapeutic effects on heart failure and angina Demonstrated effects against doxorubicin-induced cardiotoxicity
Effect on Heart RatePotential heart rate reduction (based on mechanism) Significant reduction of elevated heart rates

Table 5.2: Findings from Research on Ivabradine

Study ParameterFindingsReference
Heart Rate EffectsSignificant reduction in heart rates elevated by doxorubicin treatment
Hemodynamic ParametersTherapeutic effects on electrocardiogram, heart rate, and blood pressure
Biochemical EffectsImpacts on markers of oxidative stress
Histopathological AnalysisAnalysis of tissue specimens showed normal histology in all experimental groups

Future Research Directions

While current research provides insights into the basic properties and mechanism of action of dehydro ivabradine, further investigation is needed to fully understand its potential therapeutic applications. Future research could focus on more detailed characterization of its pharmacokinetic profile, comparative efficacy with ivabradine and other heart rate-controlling agents, and specific applications in various cardiovascular conditions.

The promising results seen with ivabradine in protecting against doxorubicin-induced cardiotoxicity suggest that similar investigations with dehydro ivabradine could be valuable. Additionally, research into potential advantages of dehydro ivabradine over its parent compound could help determine whether its modified structure confers any beneficial properties for specific clinical applications.

Advancing our understanding of dehydro ivabradine requires multidisciplinary approaches incorporating medicinal chemistry, pharmacology, and clinical research. Studies examining structure-activity relationships could provide insights into how specific structural features contribute to the compound's activity and guide the development of optimized derivatives. Similarly, detailed investigations of its pharmacokinetic properties would inform potential dosing strategies if the compound were to be developed for therapeutic use.

Table 6.1: Key Research Gaps and Future Directions

Research AreaCurrent StatusPotential Focus Areas
Pharmacokinetic ProfileLimited specific informationAbsorption, distribution, metabolism, excretion studies
Comparative EfficacyBasic understanding of mechanismDirect comparison with ivabradine and other agents
Specific Cardiovascular ApplicationsKnown potential for heart failure and angina research Expanded studies in specific patient populations
Structure-Activity RelationshipBasic understanding of structural differences Detailed analysis of structure-function relationships

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